



LC-MS/MS method for 5-Dihydrocortisone quantification

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Compound of Interest		
Compound Name:	5-Dihydrocortisone	
Cat. No.:	B145536	Get Quote

An LC-MS/MS method for the quantification of 5α-Dihydrocortisol (allo-tetrahydrocortisol) is presented in this comprehensive application note. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the benchmark for steroid analysis, providing exceptional specificity and sensitivity that surpasses traditional immunoassay methods.[1] This document offers a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, specific LC-MS/MS parameters, and method performance.

 5α -Dihydrocortisol is a key metabolite of cortisol, produced through the action of the 5α -reductase enzyme.[2][3] The accurate measurement of this and other steroid metabolites is crucial for understanding the complexities of the hypothalamic-pituitary-adrenal (HPA) axis and diagnosing endocrine disorders.[2] This method enables the reliable quantification of 5α -Dihydrocortisol in biological matrices, providing a valuable tool for clinical research and diagnostics.

Experimental Protocols

This section details the complete workflow, from sample preparation to final analysis, for the quantification of 5α -Dihydrocortisol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of steroids from human serum or urine.



Materials and Reagents:

- Human serum or urine samples
- Internal Standard (IS) working solution (e.g., Cortisol-d4 at 2.5 ng/mL)
- Tert-butyl methyl ether (MTBE), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Formic Acid, LC-MS grade
- · Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Aliquoting: Pipette 200 μ L of the serum or urine sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.[1][4]
- Protein Precipitation (for serum): Add 600 μL of cold acetonitrile to precipitate proteins. For urine samples, this step may not be necessary.[5]
- Extraction: Add 1 mL of MTBE to each tube.[6][7]
- Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.



- Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to separate the organic and aqueous layers.
- Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
- Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μL of the mobile phase starting condition (e.g., 50:50 v/v methanol/water with 0.1% formic acid).[1] Vortex for 30 seconds to ensure the residue is fully dissolved.
- Final Preparation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS System and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1]

Table 1: Liquid Chromatography and Mass Spectrometry Parameters



Parameter	Condition
LC System	UHPLC/HPLC System
Column	Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 μm)[6][8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol or Acetonitrile[5]
Flow Rate	0.3 mL/min[7][9]
Injection Volume	10 μL[6][10]
Column Temperature	40°C
Gradient Elution	Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
MS System	Triple Quadrupole Mass Spectrometer
Ion Source	Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage	+4500 V
Source Temperature	500°C
Collision Gas	Helium or Nitrogen[7]
Scan Type	Multiple Reaction Monitoring (MRM)[6]

Data Presentation

Quantitative data is summarized in the following tables, providing key parameters for the analysis of 5α -Dihydrocortisol.

Table 2: Multiple Reaction Monitoring (MRM) Transitions



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
5α-Dihydrocortisol	365.2	329.2	15
5α-Dihydrocortisol (Confirming)	365.2	121.1	25
Cortisol-d4 (IS)	367.2	331.2	15

Note: MRM transitions are representative and require optimization for the specific instrument used.

Table 3: Method Performance Characteristics (Representative Data)

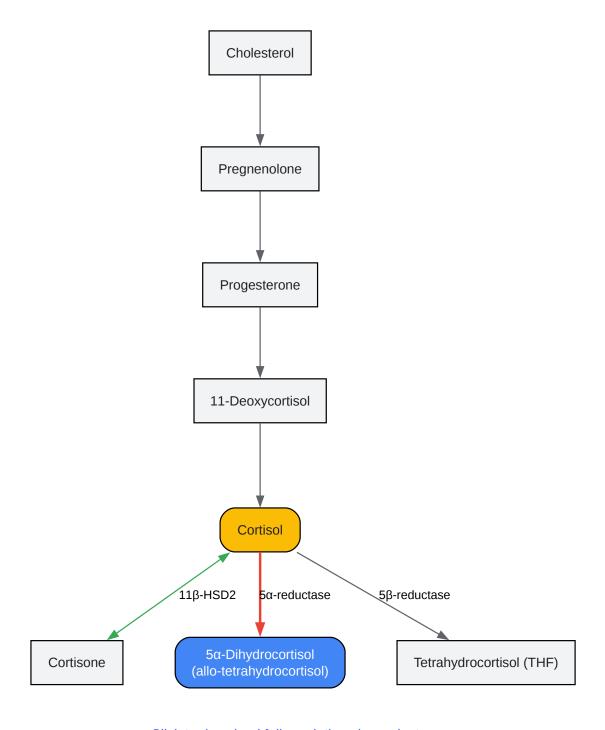
Parameter	Value
Linearity (R²)	> 0.995[7]
Lower Limit of Quantification (LLOQ)	0.1 - 0.5 ng/mL[11][12]
Intra-day Precision (%CV)	< 10%[7][12]
Inter-day Precision (%CV)	< 15%[6][7]
Accuracy / Recovery	85 - 115%[9][12]

Note: These values are typical for steroid LC-MS/MS assays and may vary based on instrumentation and matrix.[7]

Mandatory Visualization

Diagrams illustrating the metabolic pathway and experimental workflow are provided below using Graphviz DOT language.

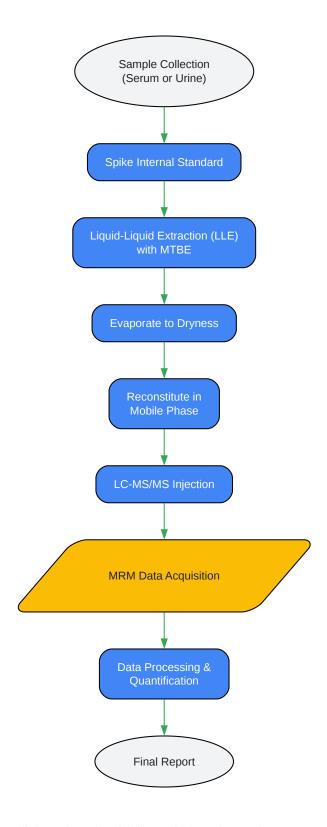




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Caption: Simplified metabolic pathway showing the conversion of Cortisol to 5α -Dihydrocortisol.





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Caption: Overview of the experimental workflow for 5α -Dihydrocortisol quantification.



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